molecular formula C16H21NO5 B5074909 Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate CAS No. 103976-28-9

Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate

Cat. No.: B5074909
CAS No.: 103976-28-9
M. Wt: 307.34 g/mol
InChI Key: WQQOKAKJKDTIBY-UHFFFAOYSA-N
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Description

Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate (CAS 103976-28-9) is a malonic acid derivative featuring a central propanedioate core substituted with a [(4-ethoxyphenyl)amino]methylidene group. Its molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.34 g/mol. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring confers moderate electron-donating effects, influencing the compound’s reactivity and physicochemical properties. This compound is synthesized via condensation reactions involving diethyl propanedioate and 4-ethoxyaniline under controlled conditions .

Properties

IUPAC Name

diethyl 2-[(4-ethoxyanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-4-20-13-9-7-12(8-10-13)17-11-14(15(18)21-5-2)16(19)22-6-3/h7-11,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQOKAKJKDTIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180643
Record name 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate
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Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103976-28-9
Record name 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103976-28-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl[(p-ethoxyanilino)methylene]malonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalyst: Acidic or basic catalysts, such as p-toluenesulfonic acid or sodium ethoxide.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate 4-ethoxyphenylamino C₁₅H₂₀N₂O₅ 308.34 Moderate electron-donating effect; potential antihypertensive activity via renin inhibition .
Diethyl {[(4-bromophenyl)amino]methylidene}propanedioate 4-bromophenylamino C₁₄H₁₇BrN₂O₄ 357.20 Bromine’s electron-withdrawing nature enhances electrophilic reactivity; used in cyclization reactions at 240°C .
Diethyl (6-methyl-2-pyridylaminomethylene)malonate 6-methylpyridin-2-ylamino C₁₄H₁₈N₂O₄ 278.31 Pyridine ring introduces polarity and hydrogen-bonding capacity; impacts solubility .
Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate pyrrolidin-1-ylamino C₁₂H₂₁N₃O₄ 287.31 Aliphatic amine substituent increases basicity; alters crystal packing .
Diethyl 2-(dimethylaminomethylidene)propanedioate dimethylamino C₁₀H₁₇NO₄ 215.25 Strong electron-donating dimethylamino group enhances solubility in organic solvents .

Key Research Findings

Electronic Effects :

  • The 4-ethoxyphenyl group in the target compound donates electrons via resonance, stabilizing intermediates in reactions like nucleophilic additions. In contrast, the 4-bromophenyl analog (electron-withdrawing) accelerates electrophilic substitutions but hinders nucleophilic pathways .
  • Pyridyl-substituted derivatives exhibit enhanced polarity due to aromatic nitrogen, improving solubility in polar solvents .

Biological Activity: The target compound’s ethoxy group balances lipophilicity and solubility, making it a candidate for antihypertensive drug design (renin inhibition) .

Synthetic Routes :

  • Aryl-substituted derivatives (e.g., 4-ethoxyphenyl) require high-boiling solvents (e.g., diphenyl ether) and elevated temperatures (240–250°C) for purification or cyclization .
  • Aliphatic substituents (e.g., pyrrolidinyl) allow milder conditions due to reduced steric and electronic constraints .

Structural Insights :

  • X-ray crystallography (using SHELX and ORTEP ) reveals that bulky substituents like bromophenyl induce tighter crystal packing compared to ethoxyphenyl derivatives .
  • Hydrogen-bonding patterns differ significantly: aryl amines form stronger intermolecular bonds than aliphatic amines, affecting solubility and melting points .

Biological Activity

Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate, also known as a derivative of diethyl malonate, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C16H19NO4C_{16}H_{19}NO_4 and a molecular weight of approximately 303.33 g/mol. The compound features an ethoxy group attached to a phenyl ring, which is further linked to an amino group and a methylene bridge connecting to two ester functionalities.

PropertyValue
Molecular FormulaC16H19NO4C_{16}H_{19}NO_4
Molecular Weight303.33 g/mol
IUPAC NameThis compound
SMILESCC(=O)C(=C(C(=O)OCC)N(C)C)OCC

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of diethyl malonate derivatives, including those similar to this compound. In one study, compounds were synthesized and tested against various pathogens, including Fusarium oxysporum, a significant plant pathogen. The results indicated that certain derivatives exhibited strong antifungal activity with IC50 values below 0.5 µM, categorizing them as fungicides .

Case Study: Antifungal Activity Against Fusarium oxysporum

  • Compounds Tested : Several derivatives were synthesized and tested for antifungal activity.
  • Methodology : In vitro bioassays were conducted using varying concentrations (10–0.01 µg/µL).
  • Results :
    • The most active compounds demonstrated IC50 values as low as 13 nM.
    • Compounds with specific substituents (e.g., ortho-nitro groups) showed enhanced antifungal properties.
Compound IDIC50 (µM)Activity Type
Compound 20.013Fungicidal
Compound 50.013Fungicidal
Compound 118Fungistatic

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in cancer progression.
  • Apoptosis Induction : Compounds may promote programmed cell death in cancer cells.

Research Findings

A study highlighted the effects of diethyl malonate derivatives on cancer cell lines, revealing that specific structural modifications could enhance cytotoxicity against various cancer types.

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast)Diethyl Derivative A15
HeLa (Cervical)Diethyl Derivative B20

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Targeting Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Modulating Signaling Pathways : It could alter signaling pathways that regulate cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via a thermal cyclization/condensation reaction. A typical procedure involves heating diethyl propanedioate derivatives with substituted anilines (e.g., 4-ethoxyaniline) in high-boiling solvents like Dowtherm at 150–250°C for 1–2 hours . Post-reaction, purification via column chromatography (e.g., petrol ether/ethyl acetate mixtures) and crystallization (slow evaporation from ethanol) is critical. Yield optimization may require adjusting stoichiometry, solvent polarity, or catalysts (e.g., acid/base additives). Monitoring reaction progress with TLC or HPLC is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons, δ ~63–65 ppm for ethoxy carbons) and the propanedioate ester (δ ~4.2–4.4 ppm for CH2_2, δ ~167–170 ppm for carbonyl carbons) .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+ at m/z 307.13) and fragmentation patterns .
  • IR : Look for stretches corresponding to C=O (~1740 cm1^{-1}) and N-H (~3300 cm1^{-1}) bonds .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound, and what are the key limitations?

  • Methodology :

  • LogP and Solubility : Use tools like XLogP3 or Molinspiration to estimate hydrophobicity (predicted LogP ~2.4) . Solubility in water can be modeled via COSMO-RS but may underestimate due to crystalline lattice effects.
  • Hydrogen Bonding : DFT calculations (e.g., Gaussian 09) can map donor/acceptor sites. Topological polar surface area (TPSA ~67.9 Ų) correlates with membrane permeability .
  • Limitations : Computational models often neglect solvent effects and crystal packing, necessitating experimental validation .

Q. What strategies resolve discrepancies in crystallographic data during structure validation?

  • Methodology :

  • Software Tools : Refine structures using SHELXL (for small molecules) with restraints for thermal parameters and bond distances . Validate geometry with PLATON (e.g., check for missed symmetry or twinning) .
  • Hydrogen Bonding Analysis : Apply Etter’s graph-set notation to classify motifs (e.g., R22(8)R_2^2(8) rings) using CCDC Mercury .
  • Discrepancy Resolution : If residual electron density >0.5 eÅ3^{-3}, re-examine disorder modeling or solvent masking .

Q. How do substituent variations on the phenyl ring affect the compound’s reactivity and solid-state packing?

  • Methodology :

  • Synthetic Tuning : Replace the 4-ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to study electronic effects on cyclization kinetics .
  • Crystallography : Compare lattice parameters (e.g., triclinic vs. monoclinic systems) and packing efficiency via Mercury. Ethoxy groups may induce steric hindrance, reducing π-π stacking interactions .
  • Thermal Analysis : DSC/TGA can reveal melting point trends correlated with substituent bulkiness .

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